N-Ethyl-2-(1-imidazolyl)ethanamine

Description

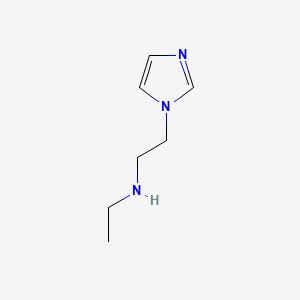

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-imidazol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-8-3-5-10-6-4-9-7-10/h4,6-8H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYAUEUOIDPZCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Ethyl-2-(1-imidazolyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N-Ethyl-2-(1-imidazolyl)ethanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide presents the available information and outlines detailed experimental protocols for the determination of key physicochemical parameters. Adherence to standardized experimental procedures is crucial for generating reliable and reproducible data for drug development and research applications.

Core Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that many of these properties have not been experimentally determined and reported in the public domain.

| Property | Value | Source |

| IUPAC Name | N-ethyl-2-(1H-imidazol-1-yl)ethan-1-amine | N/A |

| CAS Number | 1211472-59-1 | [1] |

| Molecular Formula | C₇H₁₃N₃ | [1] |

| Molecular Weight | 139.198 g/mol | [1] |

| Appearance | Colorless to brown liquid | [2] |

| LogP (Octanol-Water Partition Coefficient) | 0.88350 (Predicted) | [1] |

| Polar Surface Area (PSA) | 29.85 Ų | [1] |

| pKa | Data not available | |

| Aqueous Solubility | Data not available | |

| Melting Point | Not applicable (liquid at room temperature) | [2] |

| Boiling Point | Data not available | |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

Accurate determination of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. The following sections detail standardized experimental protocols that can be employed to determine the pKa, aqueous solubility, and melting point of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

-

Preparation of the Analyte Solution: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized water. If the compound's solubility is a limiting factor, a co-solvent system may be employed.

-

Calibration of the pH Meter: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa value.

-

Titration: Titrate the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. For a basic compound, this titration yields the pKa of the conjugate acid.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a key determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.[3]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[4]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF).[4]

-

Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[4][5]

-

Calibration: Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.[5]

Determination of Melting Point by the Capillary Method

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Methodology:

-

Sample Preparation: Ensure the sample of this compound is pure and dry. If the sample is a solid at the temperature of interest, finely powder it.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, which is sealed at one end.[6] The sample should be tightly packed to a height of 2-3 mm.[6]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.[7]

-

Heating: Heat the sample at a controlled rate.[6] A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) as the melting point is approached for an accurate measurement.[6]

-

Observation and Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is reported as the melting point.[6] For a pure compound, this range should be narrow.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a research compound like this compound.

Caption: A logical workflow for the physicochemical characterization of a research compound.

References

Uncharted Territory: The Biological Activity of N-Ethyl-2-(1-imidazolyl)ethanamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethyl-2-(1-imidazolyl)ethanamine is a small molecule featuring an imidazole ring linked to an N-ethyl ethanamine side chain. While the imidazole moiety is a well-established pharmacophore present in a vast array of biologically active compounds, a comprehensive review of the scientific literature and patent databases reveals a significant lack of specific biological activity data for this particular molecule. There are no publicly available studies detailing its quantitative effects on biological targets, its mechanism of action, or any associated signaling pathways.

This technical guide, therefore, serves a dual purpose. Firstly, it transparently communicates the current void in the scientific knowledge base regarding this compound. Secondly, it provides a foundational framework for researchers by inferring potential biological activities based on structurally related compounds and outlining a comprehensive, albeit hypothetical, experimental workflow for its initial characterization. This document is intended to be a starting point for any future investigation into the pharmacological profile of this compound.

Current State of Knowledge: A Notable Absence of Data

Extensive searches of prominent scientific databases (including PubMed, Scopus, and Google Scholar) and patent repositories have yielded no specific quantitative data on the biological activity of this compound. As such, there are no reported IC50, Ki, EC50, or other quantitative metrics to summarize in tabular form. Furthermore, no detailed experimental protocols for the biological evaluation of this specific compound have been published.

Inferred Biological Potential: Insights from Structural Analogs

While direct data is absent, the structural components of this compound—the imidazole ring and the ethanamine side chain—are prevalent in numerous pharmacologically active molecules. The biological activities of these related compounds can suggest potential avenues of investigation for the title compound.

Table 1: Potential Biological Activities of N-Alkyl-2-(imidazol-1-yl)ethanamine Scaffolds Based on Analogous Compounds

| Potential Biological Activity | Rationale Based on Structural Analogs | Key Molecular Features |

| Antimicrobial Activity | The imidazole ring is a core component of many antifungal and antibacterial agents, such as clotrimazole and metronidazole. It can interfere with microbial metabolic pathways or cell membrane integrity. | Imidazole ring |

| Anti-inflammatory Effects | Certain imidazole derivatives have been shown to inhibit inflammatory mediators. | Imidazole ring |

| Anticancer Properties | The imidazole scaffold is found in some anticancer drugs that can inhibit kinases or other enzymes involved in cell proliferation. | Imidazole ring |

| Histamine Receptor Modulation | The 2-(imidazol-1-yl)ethanamine core is structurally related to histamine. Derivatives could potentially act as agonists or antagonists at histamine receptors (H1, H2, H3, H4). | 2-(imidazol-1-yl)ethanamine scaffold |

| Adrenergic Receptor Activity | N-substituted imidazolines, which share structural similarities, have been shown to interact with α-adrenergic receptors. | N-substituted ethanamine side chain |

It is critical to emphasize that these are inferred potential activities and require rigorous experimental validation for this compound.

A Proposed Roadmap for Biological Characterization: A Hypothetical Experimental Workflow

For researchers and drug development professionals interested in elucidating the biological activity of this compound, a systematic approach is necessary. The following section outlines a logical experimental workflow, from initial screening to preliminary mechanism of action studies.

Phase 1: Broad-Based Phenotypic and Target-Based Screening

The initial step is to cast a wide net to identify any potential biological effects. This can be achieved through a combination of phenotypic screening and broad target-based assays.

Experimental Protocols:

-

Cell Viability Assays:

-

Methodology: Utilize various human cell lines (e.g., cancerous and non-cancerous) and treat with a concentration range of this compound. Assess cell viability using standard assays such as MTT, MTS, or CellTiter-Glo®.

-

Objective: To determine any cytotoxic or cytostatic effects.

-

-

Antimicrobial Assays:

-

Methodology: Employ broth microdilution or disk diffusion assays against a panel of representative bacteria (Gram-positive and Gram-negative) and fungi.

-

Objective: To identify any antimicrobial activity and determine the Minimum Inhibitory Concentration (MIC).

-

-

Broad Receptor/Enzyme Panel Screening:

-

Methodology: Submit the compound to a commercial service for screening against a large panel of common drug targets, such as GPCRs, kinases, ion channels, and proteases.

-

Objective: To identify potential molecular targets.

-

Phase 2: Hit Validation and Dose-Response Analysis

Any "hits" from the initial screening phase need to be validated to confirm the activity and determine its potency.

Experimental Protocols:

-

Dose-Response Curve Generation:

-

Methodology: For any validated hit, perform a multi-point dose-response experiment in the relevant assay to determine potency (e.g., IC50 for inhibition or EC50 for activation).

-

Objective: To quantify the potency of the compound.

-

Phase 3: Preliminary Mechanism of Action Studies

Once a validated, potent activity is identified, the next step is to begin to understand how the compound exerts its effect.

Experimental Protocols:

-

Target Engagement Assays:

-

Methodology: If a specific molecular target was identified, confirm direct binding using techniques like Surface Plasmon Resonance (SPR) or radioligand binding assays.

-

Objective: To confirm direct interaction with the putative target.

-

-

Second Messenger Assays:

-

Methodology: For GPCR targets, measure changes in downstream second messengers such as cAMP or intracellular calcium.

-

Objective: To characterize the functional consequence of receptor binding (agonist, antagonist, inverse agonist).

-

Conclusion and Future Directions

This compound represents a molecule with unexplored biological potential. The lack of existing data presents a unique opportunity for novel discovery. The structural motifs within the molecule suggest that investigations into its antimicrobial, anti-inflammatory, anticancer, and neuromodulatory properties could be fruitful starting points. The experimental workflow proposed in this guide provides a systematic and robust framework for any researcher or organization aiming to characterize the biological activity of this compound and unlock its potential therapeutic applications. Future research in this area will be crucial to filling the current knowledge gap.

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to N-Ethyl-2-(1-imidazolyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-2-(1-imidazolyl)ethanamine is a small molecule of interest within medicinal chemistry, largely due to its structural similarity to histamine and other pharmacologically active imidazole-containing compounds. While comprehensive studies on its specific biological activity are limited in the public domain, its chemical architecture strongly suggests a potential interaction with various biological targets, most notably histamine receptors. This technical guide consolidates the available physicochemical data for this compound and, by drawing parallels with structurally related molecules, outlines its putative mechanism of action. Furthermore, this document provides a detailed framework of experimental protocols and workflows necessary to rigorously characterize its pharmacological profile. This guide is intended to serve as a foundational resource for researchers seeking to investigate the therapeutic potential of this and similar imidazole derivatives.

Compound Profile: Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental to its study. The known properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1211472-59-1 | [1][2] |

| Molecular Formula | C₇H₁₃N₃ | [1][2] |

| Molecular Weight | 139.20 g/mol | [1][3] |

| IUPAC Name | N-Ethyl-2-(1H-imidazol-1-yl)ethanamine | [2] |

| Synonyms | This compound, N-ethyl-2-imidazol-1-ylethanamine | [2][4] |

| Predicted LogP | 0.88350 | [1] |

| Predicted PSA | 29.85000 | [1] |

| Storage Temperature | 2-8°C | [1] |

Putative Mechanism of Action: Histamine Receptor Interaction

The imidazole ring and ethylamine side chain are core components of histamine, a critical biogenic amine that modulates a wide array of physiological responses through four G-protein coupled receptors (GPCRs): H₁, H₂, H₃, and H₄.[5][6][7] The structural analogy between this compound and histamine suggests that its primary mechanism of action may involve interaction with one or more of these histamine receptor subtypes.[8]

Derivatives of closely related structures, such as 2-(2-methyl-1H-imidazol-1-yl)ethanamine, are known to be scaffolds for histamine H₃ receptor antagonists.[9] The H₃ receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters.[9][10] Antagonism of this receptor is a therapeutic strategy for several neurological disorders.[9][10]

Depending on the specific receptor subtype and the nature of the interaction (agonist or antagonist), this compound could modulate various signaling pathways. For instance, interaction with H₁ receptors typically leads to the activation of the Gαq/11 pathway, resulting in phosphoinositide metabolism, while H₂ receptor activation stimulates the Gαs pathway, leading to adenylyl cyclase activation and an increase in cyclic AMP (cAMP).[5]

A proposed general signaling pathway for the interaction of an imidazole-based ligand with a histamine receptor is depicted below.

Caption: Putative signaling cascade following ligand binding to a histamine GPCR.

Proposed Experimental Framework for Pharmacological Characterization

To elucidate the precise mechanism of action of this compound, a systematic in vitro characterization is essential.[11] The following workflow outlines a logical progression from initial screening to detailed mechanistic studies.

Caption: A systematic approach to characterizing the compound's pharmacology.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for characterizing similar compounds and are proposed for the investigation of this compound.[11]

Receptor Binding Assays (Radioligand Displacement)

This assay determines the binding affinity (Ki) of the test compound for a specific receptor.

-

Objective: To quantify the affinity of this compound for a panel of histamine receptors (H₁, H₂, H₃, H₄).

-

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

-

A specific radioligand for each receptor (e.g., [³H]pyrilamine for H₁, [³H]tiotidine for H₂, [³H]Nα-methylhistamine for H₃).

-

This compound (test compound).

-

Non-specific binding control (e.g., high concentration of a known unlabeled ligand).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/C).

-

Scintillation fluid.

-

Microplate scintillation counter.

-

-

Protocol:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

Cellular Functional Assays (e.g., cAMP Measurement)

This type of assay measures the functional consequence of receptor interaction, determining whether the compound acts as an agonist, antagonist, or inverse agonist.

-

Objective: To determine the effect of this compound on the signaling of a target receptor (e.g., H₂ receptor).

-

Materials:

-

A cell line endogenously or recombinantly expressing the target receptor (e.g., HEK293-H₂R).

-

Cell culture medium and supplements.

-

This compound (test compound).

-

A known agonist for the receptor (e.g., histamine).

-

A known antagonist for the receptor (for validation).

-

A cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

Multi-well assay plates (e.g., 384-well).

-

-

Protocol:

-

Plate the cells in a multi-well plate and culture overnight to allow for adherence.

-

Agonist Mode: Treat the cells with varying concentrations of the test compound.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before stimulating them with a fixed concentration (e.g., EC₈₀) of a known agonist.

-

Incubate for a specified time to allow for a change in second messenger levels (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP response against the logarithm of the test compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).

-

Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC₅₀.

-

-

Data Presentation and Interpretation

All quantitative data generated from the proposed experiments should be summarized in a structured format to facilitate comparison and interpretation. A template for presenting such data is provided below.

| Assay Type | Receptor Subtype | Parameter | Value |

| Binding Affinity | H₁ | Ki (nM) | Experimental Value |

| H₂ | Ki (nM) | Experimental Value | |

| H₃ | Ki (nM) | Experimental Value | |

| H₄ | Ki (nM) | Experimental Value | |

| Functional Activity | H₂ | EC₅₀ (nM) (Agonist) | Experimental Value |

| H₂ | IC₅₀ (nM) (Antagonist) | Experimental Value |

Conclusion

While this compound remains a largely uncharacterized molecule, its structural features provide a strong rationale for investigating its activity at histamine receptors. The hypothetical mechanism of action and the detailed experimental framework presented in this guide offer a clear path forward for its pharmacological elucidation. Rigorous execution of these studies will be critical in determining the therapeutic potential of this compound and will contribute valuable knowledge to the broader field of imidazole-based drug discovery. Researchers are encouraged to utilize this guide as a foundational resource for their investigations into this promising chemical entity.

References

- 1. This compound|lookchem [lookchem.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound CAS 1211472-59-1 [benchchem.com]

- 4. This compound | 1211472-59-1 [amp.chemicalbook.com]

- 5. precisionfda.org [precisionfda.org]

- 6. Histamine | C5H9N3 | CID 774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Histamine [webbook.nist.gov]

- 8. 2-(1-Methyl-1H-imidazol-5-yl)ethanamine Dihydrochloride [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

potential therapeutic applications of "N-Ethyl-2-(1-imidazolyl)ethanamine"

An In-depth Technical Guide to the Potential Therapeutic Applications of N-Ethyl-2-(1-imidazolyl)ethanamine

Disclaimer: The following document is a prospective analysis of the potential therapeutic applications of this compound. As of the date of this publication, there is a notable absence of specific pharmacological and therapeutic data for this compound in publicly accessible scientific literature. The information presented herein is extrapolated from the known biological activities of structurally related imidazole and N-alkylethylamine compounds.

Introduction

This compound is a small molecule featuring a central imidazole ring linked to an N-ethyl-substituted ethanamine side chain. The imidazole nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] Imidazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antihistaminic properties.[2][3][4][5] The N-alkylethylamine moiety is also a common pharmacophore found in numerous centrally and peripherally acting drugs. This guide aims to provide a comprehensive overview of the potential therapeutic applications of this compound based on a structure-activity relationship (SAR) analysis of its constituent chemical motifs.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and interpretation of biological data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1211472-59-1 | [Internal Database] |

| Molecular Formula | C₇H₁₃N₃ | [Internal Database] |

| Molecular Weight | 139.20 g/mol | [Internal Database] |

| IUPAC Name | N-Ethyl-2-(1H-imidazol-1-yl)ethanamine | [Internal Database] |

| Predicted LogP | 0.88 | [Internal Database] |

| Predicted pKa | (Most Basic) 9.5 | [Internal Database] |

Potential Therapeutic Applications

Based on the known bioactivities of imidazole and N-alkylethylamine derivatives, several potential therapeutic applications for this compound can be hypothesized.

Antimicrobial and Antifungal Activity

The imidazole ring is a cornerstone of many antifungal agents (e.g., ketoconazole, miconazole) and has been incorporated into numerous compounds with broad-spectrum antibacterial activity.[5][6] The proposed mechanism for many imidazole-based antimicrobials involves the inhibition of key enzymes or disruption of microbial cell membranes.[4]

Histamine Receptor Modulation

The structural similarity of the 2-(1-imidazolyl)ethanamine core to histamine suggests a potential interaction with histamine receptors (H1, H2, H3, H4).[7] Depending on the nature of the N-ethyl substitution, the compound could act as either an agonist or an antagonist at these receptors. Histamine receptor antagonists are widely used in the treatment of allergic reactions, gastric ulcers, and certain neurological disorders.[7]

Anticancer Activity

Several imidazole derivatives have been investigated for their potential as anticancer agents.[2][3][4] The mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of some imidazole-containing compounds have been documented.[8] This activity may be mediated through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory pathways.

Postulated Signaling Pathways

Given the potential for histamine receptor modulation, a hypothetical signaling pathway for this compound acting as a histamine H1 receptor antagonist is depicted below.

Caption: Postulated H1 receptor antagonist signaling pathway.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for evaluating the potential therapeutic applications of this compound.

Synthesis of this compound

A general method for the synthesis of N-alkyl-2-(imidazolyl)ethanamine derivatives involves the N-alkylation of imidazole followed by further functionalization.[9]

Materials:

-

Imidazole

-

1-Bromo-2-chloroethane

-

Ethylamine

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

N-Alkylation of Imidazole: To a solution of imidazole in anhydrous DMF, add sodium hydride portion-wise at 0°C. Stir for 30 minutes. Add 1-bromo-2-chloroethane dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

-

Reaction with Ethylamine: In a separate flask, dissolve ethylamine and triethylamine in anhydrous DCM. Add the product from step 1 to this solution. Heat the reaction mixture to reflux and monitor by TLC until completion.

-

Work-up and Purification: Cool the reaction mixture and quench with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: General synthetic workflow for this compound.

In Vitro Histamine H1 Receptor Antagonist Assay (Calcium Mobilization)

This functional assay measures the ability of the test compound to inhibit the increase in intracellular calcium induced by histamine in cells expressing the H1 receptor.[10][11][12]

Materials:

-

CHO-K1 cells stably expressing the human H1 receptor

-

Cell culture medium (e.g., DMEM/F12)

-

Fura-2 AM calcium indicator dye

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

Histamine (agonist)

-

This compound (test compound)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed the CHO-H1 cells into 96-well plates and incubate overnight.

-

Dye Loading: Wash the cells with Assay Buffer and incubate with Fura-2 AM solution in the dark at 37°C for 1 hour.

-

Compound Addition: Wash the cells again and add varying concentrations of this compound. Incubate for 15 minutes.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a solution of histamine to all wells and immediately begin recording fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

-

Data Analysis: Calculate the ratio of fluorescence intensities (340/380 nm) to determine the intracellular calcium concentration. Plot the response against the concentration of the test compound to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of a specific microorganism.[6]

Materials:

-

Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound (test compound)

-

Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

-

96-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe + broth) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, which can be determined visually or by measuring the optical density at 600 nm.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is unavailable, Table 2 presents data for related histamine receptor antagonists to provide a comparative context for potential potency.

Table 2: In Vitro Potency of Selected Histamine H1 Receptor Antagonists

| Compound | Assay Type | IC₅₀ (nM) | Reference |

| Epinastine | Calcium Mobilization | 38 | [12] |

| Ketotifen | Calcium Mobilization | 154 | [12] |

| Azelastine | Calcium Mobilization | 273 | [12] |

| Olopatadine | Calcium Mobilization | 1369 | [12] |

Conclusion

This compound is a molecule of interest due to the established and diverse biological activities of its core imidazole and N-alkylethylamine structures. Based on SAR analysis, it holds potential for development as an antimicrobial, antihistaminic, anticancer, or anti-inflammatory agent. The experimental protocols and hypothetical frameworks provided in this guide offer a foundational approach for the systematic investigation of its pharmacological profile. Further in-depth research, including synthesis, in vitro screening, and in vivo studies, is warranted to elucidate the specific therapeutic applications of this compound.

References

- 1. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. A review article on synthesis of imidazole derivatives [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. clinmedkaz.org [clinmedkaz.org]

- 6. mdpi.com [mdpi.com]

- 7. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. innoprot.com [innoprot.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

Unveiling the Potential of N-Ethyl-2-(1-imidazolyl)ethanamine as a Histamine Receptor Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of N-Ethyl-2-(1-imidazolyl)ethanamine as a ligand for histamine receptors. While direct pharmacological data for this specific compound is not extensively available in current literature, its structural analogy to histamine—a crucial biogenic amine—suggests a plausible interaction with one or more of the four histamine receptor subtypes (H1, H2, H3, and H4). This document provides a comprehensive overview of the primary signaling pathways associated with the well-characterized H1 and H2 receptors. Furthermore, it offers detailed, state-of-the-art experimental protocols for radioligand binding and functional assays, enabling researchers to systematically investigate the binding affinity, potency, and functional activity of this compound. The inclusion of structured data tables and visual diagrams of signaling cascades and experimental workflows aims to facilitate the design and execution of studies to elucidate the pharmacological profile of this compound, thereby assessing its potential as a novel therapeutic agent.

Introduction

Histamine is a pivotal mediator in a myriad of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] Its effects are mediated through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] Consequently, ligands that modulate the activity of these receptors have significant therapeutic value.[1][3] this compound, a small molecule sharing the core imidazole and ethylamine moieties of histamine, presents as a compelling candidate for a histamine receptor ligand. Although specific biological characterization of this compound is sparse in publicly accessible databases[4][5][6][7][8], its chemical architecture warrants a thorough investigation into its potential interactions with histamine receptors. This guide outlines the theoretical framework and practical methodologies for such an investigation.

Histamine Receptor Signaling Pathways

The four histamine receptor subtypes are coupled to different G-proteins, initiating distinct intracellular signaling cascades.[9][10] The most extensively studied are the H1 and H2 receptors, which are primary targets for anti-allergic and anti-ulcer medications, respectively.[3]

Histamine H1 Receptor Signaling

The histamine H1 receptor is predominantly coupled to the Gq/11 family of G-proteins.[11][12] Upon activation by an agonist, the Gαq subunit stimulates phospholipase C (PLC).[12][13] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[12] The subsequent increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream effector proteins, leading to cellular responses such as smooth muscle contraction and increased vascular permeability.[2][12]

References

- 1. thaiscience.info [thaiscience.info]

- 2. news-medical.net [news-medical.net]

- 3. precisionfda.org [precisionfda.org]

- 4. This compound CAS 1211472-59-1 [benchchem.com]

- 5. jennysynth.com [jennysynth.com]

- 6. 1211472-59-1|this compound|BLD Pharm [bldpharm.com]

- 7. This compound|lookchem [lookchem.com]

- 8. americanelements.com [americanelements.com]

- 9. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 12. SMPDB [smpdb.ca]

- 13. benchchem.com [benchchem.com]

Spectroscopic Data of N-Ethyl-2-(1-imidazolyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of N-Ethyl-2-(1-imidazolyl)ethanamine. Due to the limited availability of direct experimental data for this specific compound in public-domain literature and spectral databases, this document focuses on predicted spectroscopic data based on the analysis of its structural fragments. To offer a valuable comparative reference, available data for the closely related analogue, 2-(1H-imidazol-1-yl)ethanamine, is also presented. Furthermore, this guide furnishes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the characterization of such small organic molecules. A logical workflow for the spectroscopic analysis of a newly synthesized compound is also provided to guide researchers in their characterization efforts.

Predicted Spectroscopic Data for this compound

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift ranges and fragmentation patterns of its constituent structural motifs: the imidazole ring, the ethyl bridge, and the N-ethyl group.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole ring, the ethylenediamine backbone, and the terminal N-ethyl group.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Imidazole H-2 | ~7.5 | Singlet | 1H |

| Imidazole H-4/H-5 | ~7.0 - 7.2 | Doublet/Singlet | 2H |

| N-CH₂ (imidazole side) | ~4.0 - 4.2 | Triplet | 2H |

| N-CH₂ (ethylamine side) | ~2.8 - 3.0 | Triplet | 2H |

| NH | Broad singlet | 1H | |

| CH₂ (ethyl group) | ~2.6 - 2.8 | Quartet | 2H |

| CH₃ (ethyl group) | ~1.0 - 1.2 | Triplet | 3H |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronic environment of each carbon atom.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Imidazole C-2 | ~135 - 140 |

| Imidazole C-4 | ~125 - 130 |

| Imidazole C-5 | ~118 - 122 |

| N-CH₂ (imidazole side) | ~45 - 50 |

| N-CH₂ (ethylamine side) | ~48 - 52 |

| CH₂ (ethyl group) | ~40 - 45 |

| CH₃ (ethyl group) | ~14 - 18 |

Predicted IR Spectroscopy Data

The infrared spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H Stretch | 3300 - 3500 (broad) | Amine |

| C-H Stretch (aromatic) | 3100 - 3150 | Imidazole ring |

| C-H Stretch (aliphatic) | 2850 - 2960 | Ethyl groups |

| C=N Stretch | 1600 - 1680 | Imidazole ring |

| C-N Stretch | 1000 - 1250 | Amine and imidazole |

Predicted Mass Spectrometry Data

Mass spectrometry will determine the molecular weight and provide information on the fragmentation pattern, aiding in structural confirmation.

| Parameter | Predicted Value |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol |

| [M+H]⁺ (ESI) | m/z 140.12 |

| Major Fragment Ions | Fragments resulting from the cleavage of the C-C and C-N bonds of the ethylamine bridge and the loss of the ethyl group. |

Spectroscopic Data of Analogue: 2-(1H-imidazol-1-yl)ethanamine

Due to the absence of direct experimental data for the title compound, the spectroscopic data for the parent amine, 2-(1H-imidazol-1-yl)ethanamine, is presented below as a reference.

NMR Data of 2-(1H-imidazol-1-yl)ethanamine

| ¹H NMR | ¹³C NMR |

| Proton | Chemical Shift (δ, ppm) |

| Imidazole H-2 | ~7.6 |

| Imidazole H-4/H-5 | ~7.1 |

| N-CH₂ (imidazole side) | ~4.0 |

| CH₂-NH₂ | ~3.0 |

| NH₂ | Broad singlet |

IR and MS Data of 2-(1H-imidazol-1-yl)ethanamine

| IR Spectroscopy | Mass Spectrometry |

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch | 3300 - 3400 (broad) |

| C-H Stretch (aromatic) | ~3100 |

| C-H Stretch (aliphatic) | 2850 - 2950 |

| C=N Stretch | ~1650 |

| C-N Stretch | ~1100 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Instrument Setup : Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition : Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing : Apply Fourier transformation to the free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative proton ratios.

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation : Prepare a more concentrated sample (15-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup : Follow the same procedure as for ¹H NMR for locking and shimming.

-

Data Acquisition : Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A greater number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Data Processing : Process the data similarly to ¹H NMR (Fourier transformation, phasing, and baseline correction). Reference the spectrum to the solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation :

-

Neat (for liquids) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids) : Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the sample directly on the ATR crystal.

-

-

Background Spectrum : Record a background spectrum of the empty sample holder (or with pure KBr for pellets) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum : Record the spectrum of the sample.

-

Data Analysis : The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be low (typically in the µg/mL to ng/mL range).

-

Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a "soft" technique that typically yields the protonated molecular ion [M+H]⁺, while EI is a "hard" technique that causes fragmentation.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion or protonated molecular ion.

Mandatory Visualization: Spectroscopic Analysis Workflow

The following diagram illustrates a standard workflow for the spectroscopic characterization of a newly synthesized organic compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a new chemical entity.

An In-Depth Technical Guide to N-Ethyl-2-(1-imidazolyl)ethanamine (CAS 1211472-59-1): A Prospective Analysis for Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for N-Ethyl-2-(1-imidazolyl)ethanamine (CAS 1211472-59-1) is not extensively available in the public domain. This guide provides a comprehensive overview based on the well-established chemistry and pharmacology of structurally related imidazole-based compounds, particularly those targeting the histamine H3 receptor. The experimental protocols and potential biological activities described herein are therefore prospective and intended to serve as a foundational resource for future research.

Introduction

This compound is a small molecule featuring an imidazole ring linked to an N-ethyl-substituted ethanamine side chain. The imidazole moiety is a common pharmacophore found in a wide array of biologically active compounds, known to interact with various enzymes and receptors.[1][2] The structural similarity of this compound to known histamine H3 receptor antagonists suggests its potential as a modulator of the histaminergic system.[3][4][5] Histamine H3 receptors are primarily located in the central nervous system and act as presynaptic autoreceptors, regulating the release of histamine and other neurotransmitters.[6] As such, antagonists of this receptor are of significant interest for the treatment of various neurological and cognitive disorders.[6][7][8]

This technical guide aims to provide a detailed prospective analysis of this compound, including its physicochemical properties, a hypothetical synthetic route, potential biological targets and signaling pathways, and detailed experimental protocols for its characterization.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for assessing its drug-like characteristics and for the design of relevant experimental protocols.

| Property | Value | Source |

| CAS Number | 1211472-59-1 | Chemical Supplier |

| Molecular Formula | C₇H₁₃N₃ | Chemical Supplier |

| Molecular Weight | 139.20 g/mol | Chemical Supplier |

| Appearance | Colorless to brown liquid (Predicted) | Chemical Supplier |

| LogP (Predicted) | 0.88350 | Chemical Supplier |

| Polar Surface Area (PSA) | 29.85 Ų | Chemical Supplier |

| Storage Temperature | 2-8°C | Chemical Supplier |

| IUPAC Name | N-ethyl-2-(1H-imidazol-1-yl)ethan-1-amine | Chemical Supplier |

Synthesis and Characterization

While a specific, validated synthetic protocol for this compound is not publicly available, a general and robust method can be proposed based on the N-alkylation of imidazole.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned as a two-step process starting from imidazole and N-(2-chloroethyl)ethylamine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Imidazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N-(2-chloroethyl)ethylamine hydrochloride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

To a solution of imidazole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Add a solution of N-(2-chloroethyl)ethylamine hydrochloride (1.2 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Potential Biological Activity and Signaling Pathway

Based on its structural features, this compound is a candidate for a histamine H3 receptor antagonist. The histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

Proposed Signaling Pathway

Activation of the H3 receptor by an agonist (like histamine) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a presynaptic autoreceptor, its activation also inhibits the release of histamine. As a heteroreceptor, it can modulate the release of other neurotransmitters such as acetylcholine, dopamine, and serotonin. An antagonist would block these effects, leading to increased histamine release and downstream signaling.

Caption: Proposed mechanism of action at the histamine H3 receptor.

Experimental Protocols for Biological Evaluation

To characterize the biological activity of this compound as a potential histamine H3 receptor antagonist, a series of in vitro assays are recommended.

Radioligand Binding Assay

This assay determines the binding affinity of the compound to the histamine H3 receptor.

Materials:

-

Membranes from cells expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells)

-

[³H]-(R)-α-methylhistamine (a radiolabeled H3 receptor agonist)

-

This compound

-

Non-labeled histamine or a known potent H3 antagonist (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, [³H]-(R)-α-methylhistamine at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled H3 ligand.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of the compound to act as an antagonist or inverse agonist at the Gαi/o-coupled H3 receptor.

Materials:

-

Membranes from cells expressing the human histamine H3 receptor

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog)

-

This compound

-

A known H3 receptor agonist (e.g., (R)-α-methylhistamine)

-

GDP

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)

-

96-well filter plates or SPA beads

-

Scintillation counter

Procedure:

-

Pre-incubate the cell membranes with varying concentrations of this compound.

-

Add a sub-maximal concentration (e.g., EC₈₀) of the H3 receptor agonist to stimulate the receptor. To test for inverse agonism, omit the agonist.

-

Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

-

Incubate the mixture at 30 °C for a defined period (e.g., 30-60 minutes).

-

Separate bound from free [³⁵S]GTPγS by filtration or using scintillation proximity assay (SPA) beads.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Analyze the data to determine the potency of the compound as an antagonist (pA₂) or inverse agonist (IC₅₀).

Experimental Workflow Diagram

Caption: Proposed experimental workflow for the biological characterization.

Conclusion

This compound represents an intriguing, yet under-characterized molecule with significant potential as a pharmacological tool or a starting point for drug discovery, particularly in the context of the histaminergic system. Its structural similarity to known histamine H3 receptor antagonists provides a strong rationale for investigating its activity at this target. The proposed synthetic routes and experimental protocols outlined in this guide offer a clear path forward for elucidating the biological functions of this compound. Further research is warranted to confirm its hypothesized mechanism of action and to explore its therapeutic potential.

References

- 1. This compound CAS 1211472-59-1 [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Ethyl-2-(1-imidazolyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-Ethyl-2-(1-imidazolyl)ethanamine, a valuable building block in medicinal chemistry and pharmaceutical research. The described methodology is based on the well-established N-alkylation of an imidazole ring, a common strategy for the synthesis of this class of compounds. Due to the limited availability of a specific published protocol for this compound, this guide adapts established procedures for structurally similar compounds, such as 2-(2-methyl-1H-imidazol-1-yl)ethanamine.[1][2][3]

Overview

N-alkylated imidazoles are a significant class of heterocyclic compounds that are integral to the structure of many biologically active molecules. The title compound, this compound, possesses a reactive secondary amine, making it a key intermediate for the synthesis of more complex molecules, including potential drug candidates. The protocol herein describes a two-step synthetic sequence: N-alkylation of imidazole followed by N-ethylation.

Quantitative Data Summary

The following tables summarize the key reactants, reagents, and representative expected outcomes for the synthesis. These values are based on analogous reactions and may require optimization for this specific substrate.[3]

Table 1: Reactants and Reagents for N-Alkylation of Imidazole

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio (eq) | Notes |

| Imidazole | C₃H₄N₂ | 68.08 | 1.0 | Starting material |

| 2-Chloroethylamine hydrochloride | C₂H₇Cl₂N | 115.99 | 1.1 | Alkylating agent, slight excess is used.[3] |

| Sodium Hydroxide | NaOH | 40.00 | 3.0 | Base, sufficient amount is crucial.[3] |

| Tetrabutylammonium bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 0.05 | Phase-transfer catalyst.[3] |

| Acetonitrile (ACN) | C₂H₃N | 41.05 | - | Solvent |

Table 2: Reaction Parameters and Expected Outcomes

| Parameter | Value | Notes |

| Reaction Temperature | Reflux (~82°C) | Heating is necessary to drive the reaction to completion.[3] |

| Reaction Time | 12 - 24 hours | Monitor reaction progress by Thin Layer Chromatography (TLC).[3] |

| Representative Yield | 40 - 60% | Estimated based on similar reactions.[3] |

| Representative Purity | >95% | After purification by column chromatography.[3] |

Experimental Protocol

3.1. Materials and Equipment

-

Imidazole

-

2-Chloroethylamine hydrochloride

-

Sodium hydroxide pellets

-

Tetrabutylammonium bromide (TBAB)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol/Ammonia mixture)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Chromatography column

3.2. Procedure

Step 1: Synthesis of 2-(1H-imidazol-1-yl)ethanamine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine imidazole (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), sodium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in acetonitrile.[3]

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC.[3]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid salts and wash them with a small amount of acetonitrile.[3]

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.[3]

-

Extraction: Dissolve the crude oil in dichloromethane (DCM) and wash it with a brine solution. Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[3]

-

Purification: Filter off the drying agent and concentrate the organic layer in vacuo. Purify the residue by silica gel column chromatography. A common eluent system for this type of compound is a gradient of Dichloromethane:Methanol with a small percentage of aqueous ammonia (e.g., 90:9:1 DCM:MeOH:NH₃).[3]

-

Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield 2-(1H-imidazol-1-yl)ethanamine. Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Synthesis of this compound

A subsequent ethylation step would be required to obtain the final product. A standard method such as reductive amination or direct alkylation with an ethylating agent would be suitable.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Workflow for the proposed synthesis of this compound.

References

"N-Ethyl-2-(1-imidazolyl)ethanamine" safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available safety information, potential applications, and example experimental protocols for N-Ethyl-2-(1-imidazolyl)ethanamine (CAS No. 1211472-59-1). The information herein is intended to guide researchers on the safe handling and potential uses of this compound in a laboratory setting.

Section 1: Safety Data Sheet (SDS) Summary

Identification and Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 1211472-59-1 | [1][2] |

| Molecular Formula | C₇H₁₃N₃ | [1][2] |

| Molecular Weight | 139.20 g/mol | [1][3] |

| Appearance | Not explicitly stated; likely a liquid or solid | N/A |

| Storage Temperature | 2-8°C | [2][4] |

| LogP | 0.88350 | [2] |

| PSA | 29.85000 | [2] |

Hazard Identification and Precautionary Measures

The hazard profile for this compound has not been fully characterized. However, based on the hazards associated with the parent compound, 2-(1H-Imidazol-1-yl)ethanamine, and other similar aliphatic amines, the following hazards should be anticipated.

| Hazard Statement | GHS Classification (Inferred) | Precautionary Statements (Inferred) | Source (for related compounds) |

| Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B | P260, P264, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310, P405, P501 | [5][6] |

| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | P261, P271, P304+P340, P312 | [5][6] |

Pictograms (Inferred):

First-Aid Measures (Inferred)

| Exposure Route | First-Aid Procedure | Source (for related compounds) |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. | [5][7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician. | [5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. | [5][7] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. | [7] |

Handling and Storage

| Aspect | Recommendation | Source |

| Handling | Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust/fume/gas/mist/vapors/spray. | [5][7] |

| Storage | Store locked up. Store in a well-ventilated place. Keep container tightly closed. Keep cool at 2-8°C. | [2][4] |

Section 2: Application Notes

This compound is a derivative of imidazole, a heterocyclic scaffold present in many biologically active molecules.[8] Its structural similarity to histamine suggests potential applications in the study of histamine receptors.[9][10] The primary amine and the imidazole ring offer sites for further chemical modification, making it a valuable building block in medicinal chemistry for the synthesis of novel compounds.[9]

Potential Research Applications:

-

Histamine Receptor Modulation: The compound could be investigated for its agonist or antagonist activity at histamine H1, H2, H3, and H4 receptors, which are implicated in allergies, gastric acid secretion, and neurological disorders.[10]

-

Antimicrobial and Anticancer Research: The imidazole moiety is a known pharmacophore in various antimicrobial and anticancer agents.[8][9]

-

Synthesis of Novel Therapeutic Agents: It can serve as a starting material for the synthesis of more complex molecules with potential therapeutic value.[11]

Section 3: Experimental Protocols

The following are example protocols that can be adapted for the use of this compound. These are based on procedures for structurally similar compounds and should be optimized for specific research needs.

General Protocol for Handling and Dispensing

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Allow the compound to equilibrate to room temperature before opening if stored at 2-8°C.

-

For solids, use a spatula to weigh the desired amount in a tared container. For liquids, use a calibrated pipette or syringe.

-

Tightly seal the container after use and store it at the recommended temperature of 2-8°C.[2][4]

Example Protocol: Synthesis of an Amide Derivative

This protocol describes a general method for the acylation of the primary amine of this compound to form an amide, a common step in drug development.

Materials:

-

This compound

-

Acetyl chloride (or other acylating agent)

-

Triethylamine (or another non-nucleophilic base)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Section 4: Visualizations

Synthetic Workflow for Amide Derivative

Caption: General workflow for the synthesis of an amide derivative.

Hypothetical Signaling Pathway Involvement

Given its structural similarity to histamine, this compound could potentially interact with histamine receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified, hypothetical signaling cascade following the activation of a Gq-coupled histamine receptor (e.g., H1).

Caption: Hypothetical Gq-coupled signaling pathway.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 1211472-59-1 [amp.chemicalbook.com]

- 4. 1211472-59-1|this compound|BLD Pharm [bldpharm.com]

- 5. 2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet [chemicalbook.com]

- 6. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. longdom.org [longdom.org]

- 9. This compound CAS 1211472-59-1 [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for N-Ethyl-2-(1-imidazolyl)ethanamine Solubility

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and determining the solubility of N-Ethyl-2-(1-imidazolyl)ethanamine, a key physical property that influences its handling, formulation, and application in various research and development settings.

Application Notes

This compound belongs to the class of imidazole-containing compounds, which are of significant interest in medicinal chemistry and drug discovery due to their presence in many biologically active molecules.[1][2] The imidazole ring is a crucial component of the amino acid histidine and the neurotransmitter histamine, highlighting its biological importance.[1] The solubility of a compound like this compound is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to the development of new therapeutic agents.

Understanding the solubility of this compound in various solvents is essential for:

-

Preparation of Stock Solutions: For in vitro and in vivo assays, a concentrated stock solution is typically prepared in a suitable solvent. Dimethyl sulfoxide (DMSO) and ethanol are common choices for creating stock solutions of drug-like compounds.[3][4]

-

Formulation Development: For preclinical and clinical studies, the compound may need to be formulated in a vehicle that ensures its stability and bioavailability.

-

Screening Assays: Consistent and known solubility is crucial for obtaining reliable and reproducible results in high-throughput screening (HTS) campaigns. Precipitation of the compound in the assay medium can lead to false-negative or inconsistent results.[4]

-

Chemical Reactions: In synthetic chemistry, the choice of solvent is critical for reaction efficiency and yield.

The solubility of amine-containing compounds like this compound can be pH-dependent. In aqueous solutions, the basic nitrogen atoms in the imidazole ring and the ethylamine side chain can be protonated at lower pH values, which generally increases the compound's polarity and aqueous solubility.[4]

Solubility Data

The following table provides a template for summarizing the experimentally determined solubility of this compound in various common laboratory solvents. It is recommended that researchers perform their own solubility tests to confirm these values under their specific experimental conditions.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water (pH 7.4) | 25 | Data not available | |

| Ethanol | 25 | Data not available | |

| Methanol | 25 | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | |

| Acetone | 25 | Data not available |

Note: The data in this table is hypothetical and should be replaced with experimentally determined values.

Experimental Protocols

This section outlines a general protocol for determining the solubility of this compound in various solvents. This method is based on the "excess solid" method, where the solute is added to the solvent until no more dissolves.[3]

Protocol 1: Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility.

Materials:

-

This compound

-

Small test tubes or vials

-

Vortex mixer

-

Solvents: Water, Ethanol, Methanol, DMSO, DMF, Acetone

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[5]

-

Add 0.75 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).[5]

-

After each addition, shake the test tube vigorously for at least 30 seconds.[5]

-

Observe the solution. If the compound completely dissolves, it is considered soluble in that solvent at that concentration. If a solid remains, proceed to the quantitative determination protocol.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This protocol provides a more precise measurement of solubility.

Materials:

-

This compound

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

HPLC or other suitable analytical instrument

-

Solvents: Water, Ethanol, Methanol, DMSO, DMF, Acetone

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, visually inspect the sample to confirm that excess solid is still present.

-

Centrifuge the sample to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved this compound using a validated analytical method such as HPLC.

-

Calculate the solubility in mg/mL.

Troubleshooting Solubility Issues:

If the compound exhibits poor solubility, the following steps can be taken:[4]

-

pH Adjustment: For aqueous solutions, adjust the pH to a more acidic range (e.g., pH 5-6) to potentially increase solubility.[4]

-

Mechanical Assistance: Gentle warming (e.g., to 37°C) and/or sonication can help to dissolve the compound.[4]

-

Co-solvents: The use of a co-solvent system (e.g., a mixture of water and ethanol or DMSO) can enhance solubility.

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing compound solubility and application.

References

Application Notes and Protocols: N-Ethyl-2-(1-imidazolyl)ethanamine as a Potential Chemical Probe for Histamine GPCRs

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-2-(1-imidazolyl)ethanamine is a synthetic small molecule with structural similarities to histamine, suggesting its potential as a chemical probe for studying histamine G-protein coupled receptors (GPCRs). While this specific compound is not extensively characterized in public literature, this document provides a comprehensive set of hypothetical application notes and detailed experimental protocols to guide researchers in investigating its potential as a selective ligand for histamine receptor subtypes (H1, H2, H3, and H4). The following sections outline a systematic approach to characterize the binding affinity, functional activity, and signaling pathways modulated by this compound.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and potential as a drug candidate.

| Property | Value | Source |

| CAS Number | 1211472-59-1 | [1][2][3] |

| Molecular Formula | C₇H₁₃N₃ | [1][2] |

| Molecular Weight | 139.20 g/mol | [1][2] |

| LogP | 0.88 | [1] |

| Storage Temperature | 2-8°C | [1] |

A plausible synthetic route for this compound can be adapted from methods used for similar imidazole derivatives. A general approach involves the N-alkylation of imidazole followed by functional group manipulations.

Potential GPCR Targets: Histamine Receptors